Semorphone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

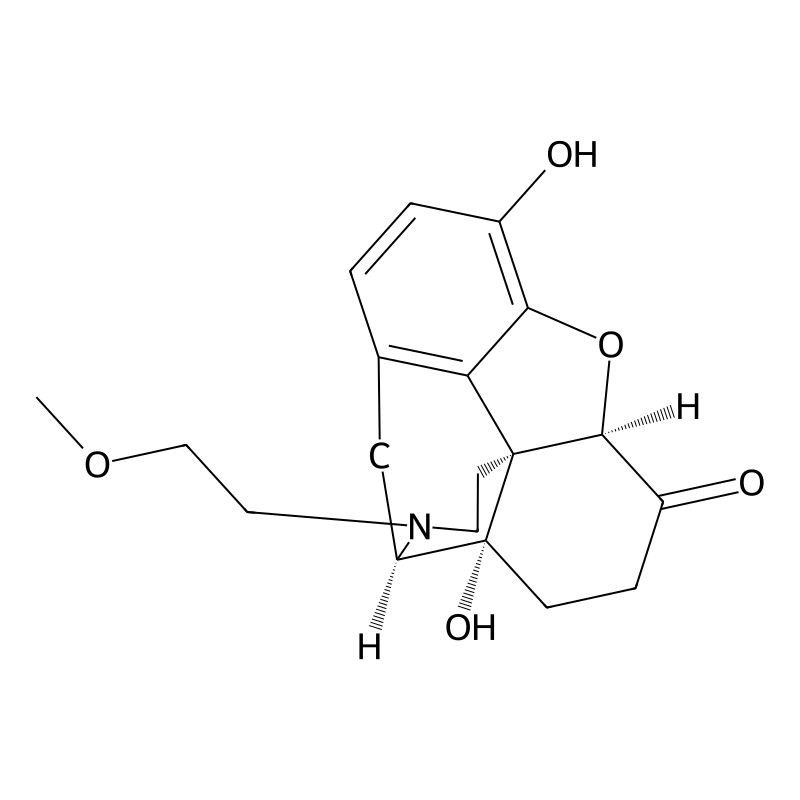

Semorphone, chemically designated as N-(2-methoxyethyl)noroxymorphone, is a highly specialized semi-synthetic morphinan derivative utilized primarily as a pharmacological reference standard and research probe. Functioning as a partial agonist at the μ-opioid receptor, it is distinguished by its specific N-(2-methoxyethyl) substitution, which fundamentally alters its pharmacodynamic profile compared to traditional N-methyl opiates. With a balanced lipophilicity (XLogP3 of approximately 1.0), Semorphone exhibits predictable aqueous solubility and membrane partitioning, making it an optimal candidate for high-throughput in vitro assays and structure-activity relationship (SAR) studies. In scientific procurement, it is highly valued not as a mainstream therapeutic, but as a critical benchmark compound for developing novel analgesics that require a defined ceiling effect on respiratory depression [1].

Substituting Semorphone with standard full agonists like morphine or oxymorphone fundamentally compromises safety-pharmacology studies, as these generic alternatives lack the characteristic ceiling effect on respiratory depression and analgesia. Furthermore, attempting to substitute Semorphone with other partial agonists, such as buprenorphine, introduces confounding variables due to buprenorphine's distinct thebaine-derived scaffold and bulky tert-butyl group, which drastically alter receptor binding kinetics and synthetic pathways. For synthetic chemists and analytical laboratories, the specific N-(2-methoxyethyl) functional group of Semorphone provides a distinct electronic and steric environment that cannot be replicated by the N-methyl group of oxymorphone or the N-allyl group of naloxone, making exact procurement essential for targeted N-alkoxyalkyl morphinan research [1].

In Vivo Analgesic Potency vs. Morphine

In comparative pharmacological models, Semorphone demonstrates an analgesic potency approximately twice that of morphine. However, unlike full agonists, its dose-response curve plateaus, providing a strict ceiling effect on analgesia. This makes it a highly specific reference material for studying high-potency partial agonism [1].

| Evidence Dimension | Analgesic potency |

| Target Compound Data | ~2x potency with a strict ceiling effect |

| Comparator Or Baseline | Morphine (1x baseline, linear dose-response) |

| Quantified Difference | 2-fold higher initial potency but capped maximum effect |

| Conditions | In vivo μ-opioid receptor analgesic models |

Enables researchers to calibrate assays for high-potency partial agonists without the confounding variable of lethal overdose trajectories.

Respiratory Depression Ceiling Effect

Clinical and preclinical evaluations of Semorphone (Mr 2264) reveal a distinct ceiling effect on respiratory depression. Intravenous administration of 5 mg and 10 mg of Semorphone produces a decrease in respiratory center sensitivity comparable to 20 mg of intravenous morphine. Crucially, while morphine continues to depress respiration linearly with higher doses, Semorphone hits a hard plateau, preventing further respiratory compromise [1].

| Evidence Dimension | Respiratory depression (rebreathing curve slope / V55) |

| Target Compound Data | Plateau reached at 5-10 mg IV equivalent |

| Comparator Or Baseline | Morphine (20 mg IV, continuous dose-dependent depression) |

| Quantified Difference | Presence of an absolute ceiling effect in Semorphone vs. linear depression in morphine |

| Conditions | Intravenous administration, Read's rebreathing method (V55) |

Crucial for safety-pharmacology screening, serving as the gold-standard positive control for novel analgesics aiming for a wide therapeutic index.

Physicochemical Profile and Assay Formulation Compatibility

Semorphone possesses an XLogP3 value of 1.0, indicating a highly balanced lipophilic-hydrophilic profile. In contrast, many highly potent synthetic opioids (e.g., fentanyl analogs) exhibit LogP values exceeding 3.0, which often require harsh co-solvents that can disrupt cellular assays. Semorphone's moderate lipophilicity ensures predictable membrane partitioning and aqueous solubility in standard physiological buffers [1].

| Evidence Dimension | Lipophilicity (XLogP3) |

| Target Compound Data | XLogP3 = 1.0 |

| Comparator Or Baseline | Fentanyl analogs (LogP > 3.0) |

| Quantified Difference | Lower, balanced lipophilicity preventing assay precipitation |

| Conditions | Aqueous buffer formulations for in vitro receptor binding assays |

Ensures reliable solubility and reproducibility in high-throughput screening environments without requiring cellularly toxic co-solvents.

Structural Precursor Suitability via N-Substitution

Semorphone is defined by its N-(2-methoxyethyl) substitution on the noroxymorphone scaffold. When compared to the standard N-methyl group of oxymorphone, this ether-containing side chain alters the steric bulk and hydrogen-bonding potential at the receptor's binding pocket. For synthetic chemists, this specific functionalization makes Semorphone an irreplaceable starting material or reference standard for generating and comparing next-generation N-alkoxyalkyl morphinans [1].

| Evidence Dimension | N-substitution functionalization |

| Target Compound Data | N-(2-methoxyethyl) group |

| Comparator Or Baseline | Oxymorphone (N-methyl group) |

| Quantified Difference | Introduction of an ether oxygen and increased steric bulk at position 17 |

| Conditions | Structure-activity relationship (SAR) modification and synthetic derivatization |

Provides a unique, ready-made functional handle for synthetic chemists developing targeted partial agonists.

Safety Pharmacology Benchmarking

Due to its well-documented ceiling effect on respiratory depression, Semorphone is heavily utilized as a positive control in preclinical safety pharmacology. It allows researchers to benchmark the therapeutic index of novel μ-opioid receptor agonists against a known partial agonist [1].

Structure-Activity Relationship (SAR) Studies

The unique N-(2-methoxyethyl) substitution makes Semorphone an essential core scaffold for SAR studies. It is procured to investigate how specific N-alkoxyalkyl modifications influence receptor binding kinetics and the shift from full to partial agonism [2].

Analytical Reference Standards in Toxicology

In forensic and clinical toxicology, Semorphone serves as a critical analytical reference standard. Its balanced lipophilicity (XLogP3 = 1.0) and distinct mass spectrometry fragmentation pattern allow for the accurate differentiation of N-substituted morphinan derivatives from standard opiate metabolites [2].

Advanced Analgesic Lead Development

Semorphone acts as a high-fidelity synthetic intermediate and lead model for developing next-generation pain therapeutics. Its baseline potency—approximately twice that of morphine—combined with a capped maximum effect provides a structural blueprint for synthesizing non-lethal analgesics [1].

References

- [1] Behne M, Bremerich D, Heinrich J, Schumacher H, Scherer M. Respiratory effects and tolerability of Mr 2264 Cl. A new opiate partial agonist in comparison with morphine and placebo. European Journal of Clinical Pharmacology. 1994;46(4):301-4.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5491906, Semorphone.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4